molecular formula C11H9ClFN3O B5466747 N-(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5466747
M. Wt: 253.66 g/mol
InChI Key: NWFVSVTUBBOONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, commonly known as CFM 6171, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFM 6171 belongs to the class of pyrazole derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CFM 6171 is not fully understood. However, it is believed that CFM 6171 exerts its therapeutic effects by modulating various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. CFM 6171 has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines, and histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CFM 6171 has been shown to have various biochemical and physiological effects. In cancer research, CFM 6171 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, CFM 6171 has been shown to inhibit the production of inflammatory cytokines, which reduces inflammation. In neurodegenerative disease research, CFM 6171 has been shown to protect neurons from oxidative stress, which reduces neuronal damage.

Advantages and Limitations for Lab Experiments

CFM 6171 has several advantages for lab experiments. It has a high purity and stability, which makes it suitable for in vitro and in vivo studies. It also has a low toxicity, which makes it safe for animal studies. However, CFM 6171 has some limitations for lab experiments. It has a low solubility in water, which makes it difficult to administer orally. It also has a short half-life, which limits its therapeutic efficacy.

Future Directions

CFM 6171 has several potential future directions in scientific research. In cancer research, CFM 6171 can be further studied for its potential as a chemotherapeutic agent. In inflammation research, CFM 6171 can be further studied for its potential as an anti-inflammatory agent. In neurodegenerative disease research, CFM 6171 can be further studied for its potential as a neuroprotective agent. Additionally, the mechanism of action of CFM 6171 can be further elucidated to understand its therapeutic effects better.

Synthesis Methods

The synthesis of CFM 6171 involves the reaction of 3-chloro-4-fluoroaniline with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the pure product.

Scientific Research Applications

CFM 6171 has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, CFM 6171 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, which is a programmed cell death, in cancer cells. In inflammation research, CFM 6171 has been shown to inhibit the production of inflammatory cytokines, which are proteins that play a crucial role in the inflammatory response. In neurodegenerative disease research, CFM 6171 has been shown to protect neurons from oxidative stress, which is a major contributor to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3O/c1-16-10(4-5-14-16)11(17)15-7-2-3-9(13)8(12)6-7/h2-6H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFVSVTUBBOONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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